Diethyl 2-(3-methoxy-4-nitrophenyl)malonate
Overview
Description
Diethyl 2-(3-methoxy-4-nitrophenyl)malonate is a chemical compound with the molecular formula C14H17NO7 . It is a derivative of malonic acid, where the methylene group is neighboured by two carbonyl groups .
Molecular Structure Analysis
The molecular structure of Diethyl 2-(3-methoxy-4-nitrophenyl)malonate consists of a malonate backbone with a methoxy-4-nitrophenyl group attached. The molecule has a molecular weight of 311.287 Da .Chemical Reactions Analysis
While specific chemical reactions involving Diethyl 2-(3-methoxy-4-nitrophenyl)malonate are not available, malonate derivatives are known to readily undergo decarboxylation with loss of carbon dioxide to give a substituted acetic acid .Physical And Chemical Properties Analysis
Diethyl 2-(3-methoxy-4-nitrophenyl)malonate has a density of 1.3±0.1 g/cm3, a boiling point of 428.3±45.0 °C at 760 mmHg, and a flash point of 173.5±30.7 °C . It has 8 hydrogen bond acceptors, 0 hydrogen bond donors, and 9 freely rotating bonds .Scientific Research Applications
Electrophilic Amination Reagent Diethyl 2-[N-(p-methoxyphenyl)imino]malonate has been noted for its role in amination reactions with alkyl Grignard reagents, producing N-alkylation products. These products can be further processed into N-alkyl-p-anisidines by oxidative removal of the malonate moiety. This process highlights its utility as an electrophilic amination reagent for organic synthesis (Niwa, Takayama, & Shimizu, 2002).
Glycoconjugate Synthesis The compound has demonstrated its potential in the stepwise synthesis of oligonucleotide glycoconjugates, showcasing the versatility of diethyl O,O'-(methoxymethylene)bis(hydroxymethyl)malonate in the preparation of complex molecular structures (Katajisto, Heinonen, & Lönnberg, 2004).
Conformational Analysis Studies have explored the conformational aspects of derivatives of diethyl 2-(3-methoxy-4-nitrophenyl)malonate, providing insights into the structural and molecular properties of these compounds in solid and solution states (Saravanan, Muthusubramanian, & Polborn, 2005).
Chemical Synthesis and Applications Various studies have documented the use of diethyl 2-(3-methoxy-4-nitrophenyl)malonate and its derivatives in chemical synthesis, highlighting their roles as intermediates and key components in the formation of diverse molecular structures. These applications range from the rapid synthesis of compounds with biological activities to the formation of complex molecules through cyclization and other synthetic routes (Valle, Mangalaraja, Rivas, Becerra, & Naveenraj, 2018).
Safety and Hazards
properties
IUPAC Name |
diethyl 2-(3-methoxy-4-nitrophenyl)propanedioate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17NO7/c1-4-21-13(16)12(14(17)22-5-2)9-6-7-10(15(18)19)11(8-9)20-3/h6-8,12H,4-5H2,1-3H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HXIQFSNPKURUHI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C1=CC(=C(C=C1)[N+](=O)[O-])OC)C(=O)OCC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17NO7 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.29 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Diethyl 2-(3-methoxy-4-nitrophenyl)malonate |
Synthesis routes and methods I
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Synthesis routes and methods II
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